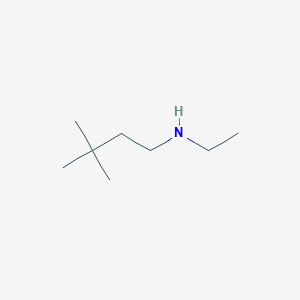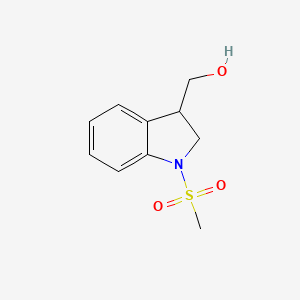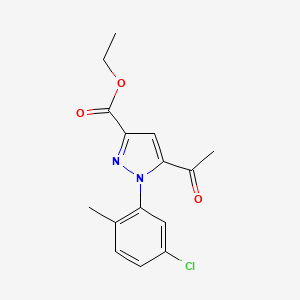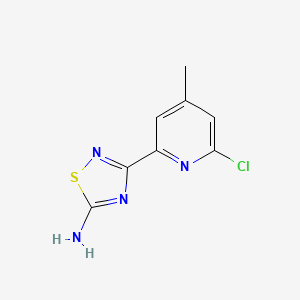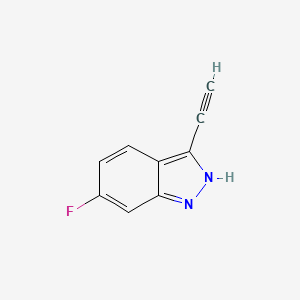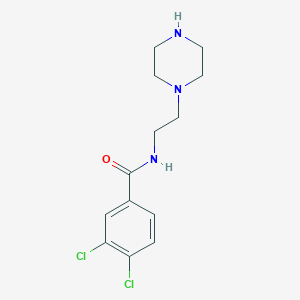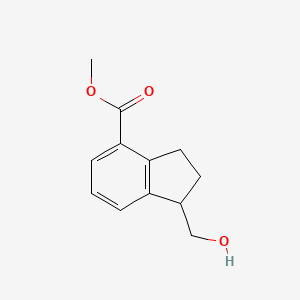
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a unique structure with a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 1-indanone with formaldehyde and methanol in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(carboxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-methanol.
Substitution: 1-(alkoxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors.
Comparaison Avec Des Composés Similaires
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-3-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-6-carboxylate
Comparison: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the hydroxymethyl and carboxylate groups can affect the compound’s ability to interact with enzymes and receptors, leading to differences in pharmacological properties.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8,13H,5-7H2,1H3 |
Clé InChI |
DVUWEZNWSAVCTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1CCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



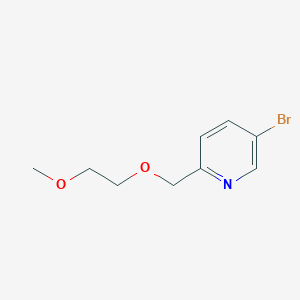
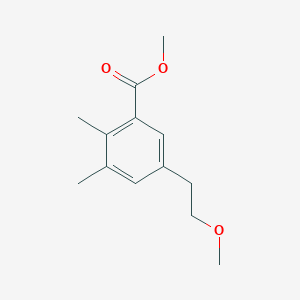
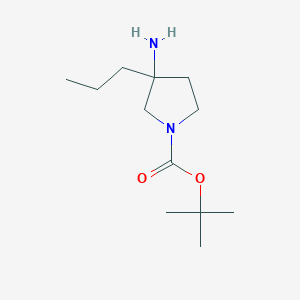

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
